3-Bromo-5-(3-chloropropyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
3-bromo-5-(3-chloropropyl)pyridine |
InChI |
InChI=1S/C8H9BrClN/c9-8-4-7(2-1-3-10)5-11-6-8/h4-6H,1-3H2 |
InChI Key |
KHPUVZFVBSGDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 3 Chloropropyl Pyridine
Retrosynthetic Approaches and Strategic Disconnections
The core of retrosynthetic analysis involves identifying key bonds that can be disconnected to simplify the target molecule. For 3-Bromo-5-(3-chloropropyl)pyridine, two primary strategic disconnections are considered: one at the carbon-bromine bond on the pyridine (B92270) ring and another at the carbon-carbon bond connecting the chloropropyl side chain to the ring.
Disconnection at the Pyridine Ring Bromine
This retrosynthetic approach involves the disconnection of the C3-Br bond. This strategy posits that the bromine atom is introduced onto a pre-existing 5-(3-chloropropyl)pyridine molecule.
Target Molecule: this compound
Disconnection: C3-Br bond
Precursor: 5-(3-chloropropyl)pyridine
The forward reaction corresponding to this disconnection is an electrophilic aromatic substitution, specifically the bromination of the 5-substituted pyridine precursor. However, the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, requiring vigorous reaction conditions uoanbar.edu.iq. While substitution typically occurs at the 3-position, the presence of an alkyl group at C5 can further complicate reactivity and regioselectivity, making this a challenging, though plausible, synthetic step.
Disconnection at the Chloropropyl Side Chain
A more versatile and commonly employed strategy involves the disconnection of the C5-C1' bond between the pyridine ring and the chloropropyl side chain. This approach is generally preferred as it allows for the coupling of two distinct fragments, offering greater control over the synthesis.
Target Molecule: this compound
Disconnection: Pyridine(C5)-C(propyl) bond
Precursors: A 3-bromopyridine (B30812) derivative functionalized at the C5 position and a three-carbon chloropropyl unit.
This disconnection leads to a synthetic strategy where a nucleophilic pyridine ring (or its synthetic equivalent) reacts with an electrophilic chloropropyl chain. A highly effective implementation of this strategy involves the formation of an organometallic reagent from a 3-bromo-5-halopyridine. This intermediate, such as a lithiated or Grignard species, can then act as a potent nucleophile to introduce the side chain researchgate.net.
Precursor Synthesis and Functional Group Introduction
The successful execution of the synthetic strategies outlined above depends on the efficient preparation of the necessary precursors.
Synthesis of Pyridine Ring Precursors with Bromine at C3
The synthesis of a 3-brominated pyridine ring is a fundamental step. Several established methods exist for producing the parent 3-bromopyridine, which can be a starting point for further functionalization.
Common synthetic routes to 3-bromopyridine include:
Direct Bromination of Pyridine: This method involves reacting pyridine with bromine in the presence of concentrated sulfuric acid at high temperatures patsnap.comgoogle.com. While direct, the conditions are harsh.
Sandmeyer Reaction: A classic approach involves the diazotization of 3-aminopyridine (B143674) followed by a Sandmeyer reaction with a bromide source to yield 3-bromopyridine patsnap.com.
From Substituted Pyridines: More complex 3-bromo-5-substituted pyridines can be synthesized through multi-step sequences. For instance, 3-bromo-5-methylpyridine can be prepared from 3-nitro-5-chloropyridine through condensation, reduction, and a Sandmeyer-type reaction patsnap.com.
Below is a table summarizing common methods for the synthesis of the 3-bromopyridine core structure.
| Starting Material | Reagents | Key Conditions | Product | Reference |
| Pyridine | 1. Br₂, H₂SO₄ | 130-140 °C, 7-8 hours | 3-Bromopyridine | patsnap.comgoogle.com |
| Pyridine | 1. HBr, H₂O₂ | 80-120 °C, 1-48 hours | 3-Bromopyridine | google.com |
| 3-Aminopyridine | 1. HBr, Br₂ 2. NaNO₂ | Diazotization, Sandmeyer | 3-Bromopyridine | patsnap.com |
| 3-Amino-5-methylpyridine | 1. Acid 2. Br₂ 3. NaNO₂ | -10 to 0 °C | 3-Bromo-5-methylpyridine | patsnap.com |
For the convergent synthesis involving side-chain coupling, a key precursor is a 3-bromopyridine derivative that can be selectively functionalized at the C5 position. A compound such as 3,5-dibromopyridine is an ideal starting material, as one bromine atom can be selectively transformed into a nucleophilic center while the other remains as the C3-bromo substituent.
Introduction of the (3-chloropropyl) Moiety
The introduction of the three-carbon side chain is a critical carbon-carbon bond-forming step.
Via Nucleophilic Substitution Reactions
This method follows the logic of the side-chain disconnection strategy. It involves the reaction of a nucleophilic pyridine intermediate with an electrophilic three-carbon building block that already contains the chloro group.
The synthetic sequence proceeds as follows:
Formation of the Organometallic Nucleophile: A precursor like 3,5-dibromopyridine is treated with a strong base, typically an organolithium reagent such as n-butyllithium, at low temperatures. A halogen-metal exchange occurs preferentially at one of the bromine positions to generate a nucleophilic 3-bromo-5-lithiopyridine intermediate researchgate.net.
Nucleophilic Attack: The highly reactive lithiated pyridine then reacts with a suitable three-carbon electrophile. A prime candidate for this role is 1-bromo-3-chloropropane. The nucleophilic carbon at the C5 position of the pyridine ring attacks the more electrophilic carbon of the 1-bromo-3-chloropropane. The carbon-bromine bond is significantly more labile and reactive in this type of nucleophilic substitution than the carbon-chlorine bond, allowing for selective displacement of the bromide orgsyn.org.
Workup: The reaction is quenched to yield the final product, this compound.
The components and rationale for this key nucleophilic substitution step are detailed in the table below.
| Component | Role | Specific Reagent Example | Rationale | Reference |
| Pyridine Precursor | Source of Nucleophile | 3,5-Dibromopyridine | Allows for selective metal-halogen exchange at C5, leaving C3-Br intact. | researchgate.net |
| Activating Reagent | Generates Nucleophile | n-Butyllithium (n-BuLi) | Performs halogen-metal exchange to create a highly reactive lithiated intermediate. | researchgate.net |
| Side-Chain Precursor | Electrophile | 1-Bromo-3-chloropropane | Provides the (3-chloropropyl) moiety. The C-Br bond is more reactive than the C-Cl bond for nucleophilic displacement. | orgsyn.org |
| Solvent | Reaction Medium | Tetrahydrofuran (B95107) (THF) | Aprotic polar solvent suitable for stabilizing organometallic intermediates at low temperatures. | orgsyn.org |
This sequence represents a robust and controllable method for constructing the target molecule, leveraging modern organometallic chemistry to achieve the desired substitution pattern.
Via Organometallic Coupling Approaches
Organometallic coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. For the synthesis of this compound, these methods offer a powerful tool for introducing the 3-chloropropyl side chain onto a pre-brominated pyridine scaffold. A common strategy involves the initial formation of an organometallic reagent from a di-substituted pyridine, which is then reacted with an appropriate electrophile.
A plausible and effective approach commences with 3,5-dibromopyridine. Through a selective metal-halogen exchange, typically using a strong base like n-butyllithium at low temperatures, a 3-bromo-5-lithiopyridine intermediate can be generated. The lower temperature helps to control the regioselectivity of the lithiation. This organolithium species is a potent nucleophile and can subsequently react with an electrophile containing the 3-chloropropyl moiety. A suitable electrophile for this purpose is 1-bromo-3-chloropropane. The reaction proceeds via a nucleophilic attack of the lithiated pyridine on the electrophilic carbon of the 1-bromo-3-chloropropane, displacing the bromide and forming the desired carbon-carbon bond.
Direct Synthetic Pathways to this compound
Direct synthetic pathways to this compound are best approached through multi-step sequences that allow for the controlled introduction of the required functional groups. These can be broadly categorized as convergent and sequential strategies.
Convergent Synthesis Strategies
Convergent synthesis strategies involve the preparation of separate fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach is less common due to the challenges in preparing a suitable pyridine core already containing the 3-chloropropyl group, which would then be brominated. The reactivity of the side chain under typical bromination conditions could lead to unwanted side reactions.
Sequential Functionalization Routes
A more practical and widely applicable approach is through sequential functionalization routes. This strategy involves starting with a simple, commercially available pyridine derivative and introducing the desired functional groups in a stepwise manner. A robust sequential synthesis of this compound begins with 3,5-dibromopyridine.
The key to this strategy lies in the selective functionalization of one of the bromine atoms. This can be achieved through the formation of a Grignard reagent or an organolithium species, as previously discussed. The differential reactivity of the two bromine atoms is often not significant enough for direct selective substitution, hence the utility of forming an organometallic intermediate.
Synthetic Scheme Starting from 3,5-Dibromopyridine:
Formation of the Organometallic Intermediate: 3,5-Dibromopyridine is treated with one equivalent of a strong organolithium reagent, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C). This selectively replaces one of the bromine atoms with lithium, forming 3-bromo-5-lithiopyridine.
Reaction with the Electrophile: The resulting organolithium intermediate is then reacted with an electrophile such as 1-bromo-3-chloropropane. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbon of the alkyl halide, leading to the formation of this compound.
Catalysis in the Synthesis of this compound
Catalysis, particularly transition metal catalysis, plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of synthesizing this compound, catalytic cross-coupling reactions provide a powerful alternative to the use of stoichiometric organometallic reagents.
Transition Metal-Mediated Cross-Coupling Reactions
Transition metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the synthesis of biaryls, enynes, and arylamines, respectively. While these are prime examples, the principles of palladium-catalyzed cross-coupling can be extended to the formation of C(sp²)-C(sp³) bonds, which is directly relevant to the synthesis of this compound.
While the user's request specifically mentions Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, it is important to note that for the direct installation of an alkyl chain like 3-chloropropyl, other palladium-catalyzed cross-coupling reactions such as the Kumada or Negishi coupling are more directly applicable.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In a hypothetical synthesis of our target molecule, one could envision the reaction of 3,5-dibromopyridine with a 3-chloropropyl Grignard reagent (3-chloropropylmagnesium bromide) in the presence of a suitable palladium catalyst. The challenge in this approach is the potential for the Grignard reagent to react with the second bromine atom on the pyridine ring, leading to a mixture of products. Selective mono-coupling can sometimes be achieved by carefully controlling the stoichiometry and reaction conditions.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents. A potential route would involve the preparation of a 3-chloropropylzinc reagent and its palladium-catalyzed coupling with 3,5-dibromopyridine. Similar to the Kumada coupling, achieving selective mono-alkylation would be a key challenge.
While the Suzuki-Miyaura (using an organoboron reagent), Sonogashira (using a terminal alkyne), and Buchwald-Hartwig (forming a C-N bond) reactions are powerful tools in organic synthesis, their direct application for the introduction of a saturated alkyl halide chain like 3-chloropropyl onto a pyridine ring is not straightforward. These reactions are typically employed for the formation of C-C bonds with sp² or sp hybridized carbons or for C-N bond formation. However, advancements in cross-coupling chemistry are continually expanding the scope of these reactions.
Nickel-Catalyzed Cross-Electrophile Coupling Strategies
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a cross-electrophile coupling strategy offers a plausible route. This approach involves the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent.
A potential pathway could involve the coupling of a dihalopyridine, such as 3,5-dibromopyridine or 3-bromo-5-chloropyridine, with a 3-chloropropyl halide. The nickel catalyst, typically in a low oxidation state, facilitates the oxidative addition of one of the aryl halides, followed by reaction with the alkyl halide. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Ligands such as bathophenanthroline have been shown to be effective in the nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides nih.gov. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) nih.gov.
Key features of this methodology include its potential for good functional group tolerance rsc.org. For instance, nickel catalysis with spiro-bidentate-pyox ligands has been reported to tolerate functional groups like esters, ketones, and nitriles in the cross-coupling of aryl bromides with cyclic secondary alkyl bromides rsc.org. This suggests that the chloropropyl side chain would likely be compatible with the reaction conditions. The general mechanism involves the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species, which then participates in the catalytic cycle nih.gov.
| Parameter | Condition | Rationale/Reference |
| Catalyst | NiCl2(dppp), Ni(COD)2 | Common nickel catalysts for cross-coupling. google.com |
| Ligand | Bathophenanthroline, Spiro-bidentate-pyox | Rigid ligands can improve efficiency. nih.govrsc.org |
| Reducing Agent | Zinc, Manganese | To generate the active low-valent nickel species. nih.gov |
| Solvent | DMF, Acetonitrile (B52724) | Polar aprotic solvents are commonly used. nih.gov |
| Temperature | Ambient to 80°C | Varies depending on the specific substrates and catalyst system. |
Lewis Acid Catalysis in Pyridine Functionalization
Lewis acids can play a significant role in the functionalization of pyridines by activating the substrate or the reagent. While direct literature on Lewis acid-catalyzed synthesis of this compound is scarce, principles from related reactions can be applied. For instance, Lewis acids like InCl3, BiCl3, and AlCl3 have been evaluated for their ability to catalyze reactions involving pyridine derivatives nih.gov.
In the context of pyridine synthesis, Lewis acids can be used to control the regioselectivity of reactions such as bromination. The use of Lewis acids can lower the reaction temperature required for bromination of pyridine, although it may also lead to the formation of di-substituted products google.com. For the introduction of the 3-chloropropyl chain, a Friedel-Crafts-type alkylation could be envisioned on a pre-brominated pyridine. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging.
A more plausible role for Lewis acid catalysis would be in the activation of a precursor for subsequent reactions. For example, a Lewis acid could be used to facilitate the reaction of a pyridine derivative with a reagent to introduce the chloropropyl side chain.
| Lewis Acid | Potential Application | Considerations |
| InCl3 | Catalyzing Povarov-type reactions. nih.gov | May be applicable for constructing heterocyclic systems. |
| AlCl3 | Friedel-Crafts alkylation. | Generally ineffective on unsubstituted pyridine rings. |
| TiCl4 | Activation of carbonyl compounds. | Could be used if the side chain is introduced via a carbonyl precursor. |
Organocatalytic Approaches
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the synthesis of this compound are not prominently reported, general principles of organocatalysis could be adapted. For instance, enamine or iminium ion catalysis could be employed to functionalize a precursor to the chloropropyl side chain before its attachment to the pyridine ring, or to modify a side chain already present on the pyridine nucleus.
The application of organocatalysis in pyridine synthesis often involves the construction of the pyridine ring itself or the modification of side chains. Given the structure of the target molecule, an organocatalytic approach would likely be part of a multi-step synthesis rather than a direct formation of the final product.
Reaction Condition Optimization for Enhanced Yields and Selectivity
The optimization of reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. Key parameters include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reagents.
Solvent Selection and Effects
The solvent can significantly influence the reaction rate, yield, and selectivity by affecting the solubility of reactants, the stability of intermediates, and the activation energy of the reaction.
For nickel-catalyzed cross-coupling reactions, polar aprotic solvents such as DMF, acetonitrile, and THF are commonly employed nih.govrsc.org. In a patent describing the synthesis of a related compound, 3-bromo-5-methylpyridine, toluene was used as the solvent for a condensation reaction patsnap.com. The choice of solvent can also impact the work-up procedure. For instance, after a reaction to produce 2-iodo-3-bromo-5-chloropyridine, ethyl acetate was used for extraction google.com.
| Solvent | Reaction Type | Observed Effect/Reference |
| Toluene | Condensation Reaction | Used in the synthesis of a 3-nitro-5-methylpyridine precursor. patsnap.com |
| Methanol | Hydrogenation Reduction | Employed as a solvent with a Pd/C catalyst. patsnap.com |
| Acetonitrile | Halogen Exchange | Used for the conversion of a chloro to an iodo group. rsc.org |
| DMF | Nickel-Catalyzed Coupling | High concentration in DMF can be effective. nih.gov |
Temperature and Pressure Control
Temperature and pressure are critical parameters that control the kinetics of a reaction. In many synthetic procedures for pyridine derivatives, specific temperature ranges are crucial for success.
For instance, in the synthesis of 3-bromo-5-methylpyridine, a cooling step to between -10°C and 0°C is specified during the diazotization and bromination of 3-amino-5-methylpyridine patsnap.com. In another example, a reaction to form a di-halo-substituted pyridine was heated to between 80°C and 120°C google.com. The synthesis of a methyl-3-bromo-4-methyl-5-nitropicolinate involved applying 4 bar of CO pressure and heating to 80°C rsc.org. The bromination of pyridine in the presence of sulfuric acid has been carried out at temperatures between 130-140°C google.com.
| Temperature | Pressure | Process | Reference |
| -10°C to 0°C | Atmospheric | Diazotization and bromination. patsnap.com | |
| 70°C | Atmospheric | Iodination reaction. google.com | |
| 80°C | 4 bar | Carbonylation reaction. rsc.org | |
| 130-140°C | Atmospheric | Direct bromination of pyridine. google.com |
Reagent Stoichiometry and Addition Regimens
The molar ratio of reactants and the order and rate of their addition can have a profound effect on the outcome of a reaction, influencing yield and the formation of byproducts.
In the synthesis of a 3-nitro-5-methylpyridine precursor, the molar ratio of diethyl malonate, an alkali metal, and 3-nitro-5-chloropyridine was systematically varied (e.g., 5:1.1:1, 6:1.3:1) to optimize the reaction patsnap.com. In a preparation of 2-iodo-3-bromo-5-chloropyridine, the molar ratio of 2-amino-3-bromo-5-chloropyridine to elemental iodine was in the range of 1:1.5 to 1:2.5, and to the nitrite ester was 1:1.2 to 1:1.6 google.com. The dropwise addition of reagents is a common technique to control the reaction temperature and concentration of reactive species, as seen in the addition of liquid bromine and sodium nitrite solution in the synthesis of 3-bromo-5-methylpyridine patsnap.com.
| Reactants | Molar Ratio | Addition Method | Reference |
| Diethyl malonate, Alkali metal, 3-nitro-5-chloropyridine | 5:1.1:1 | Dropwise addition of pyridine solution. | patsnap.com |
| 2-amino-3-bromo-5-chloropyridine, Iodine, Nitrite ester | 1 : (1.5-2.5) : (1.2-1.6) | Slow addition of the amine. | google.com |
| Pyridine, Bromine | 1 : 3.7 | Dropwise addition of bromine. | google.com |
pH Regulation in Workup and Isolation
The basic nature of the pyridine ring nitrogen atom is a critical factor in the workup and isolation of this compound and its derivatives. Proper pH regulation allows for efficient separation of the target compound from reaction mixtures, byproducts, and unreacted starting materials. The core principle involves leveraging the differential solubility of the basic pyridine compound and its protonated (acidic) form.
In a typical synthetic workup, the reaction mixture is subjected to an acid-base extraction. By adding an acidic solution (e.g., dilute hydrochloric acid), the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) salt. This salt is highly soluble in the aqueous phase, allowing it to be separated from non-basic impurities that remain in the organic layer.
Conversely, to isolate the final product, the pH of the solution must be adjusted to be alkaline. A patent describing the synthesis of the related compound 3-bromo-5-methylpyridine specifies that after the primary reaction, the pH of the solution is regulated to alkalinity before extraction patsnap.com. This deprotonates the pyridinium salt, regenerating the neutral pyridine base which is soluble in organic solvents. This allows for its extraction from the aqueous phase into an organic solvent, followed by drying and concentration to yield the purified product patsnap.com. The choice of base for this step depends on the specific requirements of the synthesis, with common options including sodium hydroxide, potassium carbonate, or sodium bicarbonate.
The precise pH range for these extraction and isolation steps is crucial for maximizing yield and purity. The pKa of the specific pyridinium salt determines the pH at which it will exist predominantly in its protonated or deprotonated form. Careful control and measurement of pH throughout the workup process are therefore essential for a successful and efficient isolation protocol.
Advanced Synthetic Techniques Applied to Pyridine Derivatization
The synthesis of functionalized pyridines like this compound benefits from advanced techniques that enhance efficiency, control, and scalability. These methods offer significant advantages over traditional batch processing.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of pyridine derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods mdpi.com.
In the context of pyridine synthesis, microwave irradiation has been successfully applied to various reaction types, including multicomponent reactions for constructing the pyridine ring. For example, the one-pot, three-component synthesis of 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives from chalcones, 3-aminobut-2-enenitrile, and ammonium acetate is significantly expedited under microwave conditions . Similarly, the Bohlmann-Rahtz pyridine synthesis, a method for preparing tri- or tetrasubstituted pyridines, shows superior yields and shorter reaction times when conducted with microwave heating at 170°C compared to conventional methods organic-chemistry.org. The efficiency of these reactions can often be further enhanced by using polar solvents or catalysts like acetic acid or Zinc Bromide (ZnBr2) organic-chemistry.org.
The advantages of microwave-assisted protocols are summarized in the following table, showcasing examples from the synthesis of various pyridine derivatives.
| Reaction Type | Reactants | Conditions | Time | Yield (MW) | Yield (Conventional) | Reference |
| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | 170°C, DMSO | 10-20 min | Up to 98% | Lower | organic-chemistry.org |
| Multicomponent Synthesis | Aldehydes, Malononitrile, Thiophenol | ZnCl2, MW | 5-10 min | 72-93% | Lower (2-4 h) | mdpi.com |
| Cycloaddition | Chalcones, 3-aminobut-2-enenitrile, Ammonium Acetate | 130-140°C, Ethanol | 10-30 min | 49-90% | Lower | |
| Glycosylation | 2-pyridone, Penta-O-acetyl-α-D-glucopyranose | Solvent-free, Silica (B1680970) gel | 2-5 min | 85-95% | Not specified | nih.gov |
These examples demonstrate the broad applicability and significant benefits of microwave technology in accelerating the synthesis of complex pyridine-containing molecules.
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and residence time. This high degree of control is particularly advantageous for the synthesis of halogenated pyridines, where reactions can be exothermic or involve unstable intermediates rsc.orgrsc.org.
In flow chemistry, reagents are pumped through a network of tubes or channels where they mix and react. The small reactor volume enhances heat and mass transfer, allowing for safer and more efficient execution of hazardous or fast reactions rsc.org. For pyridine functionalization, this technology enables processes that are difficult to control in batch reactors. For instance, the lithiation of dihalogenated pyridines, which involves highly reactive intermediates that degrade rapidly in batch, can be precisely managed in a flow system by controlling residence time and temperature, leading to higher yields and selectivity rsc.orgresearchgate.net.
Furthermore, continuous flow processing facilitates the integration of different reaction types, including photochemistry and electrochemistry, into synthetic sequences rsc.org. It has been shown to be advantageous for halogen transfer reactions to generate heteroaryl bromides and iodides, which can then be used in subsequent chemoselective coupling reactions to produce bis-substituted pyridines acs.org. The combination of microwave heating with continuous flow reactors has also been demonstrated for the one-step synthesis of pyridines and dihydropyridines, streamlining the process by avoiding the isolation of intermediates nih.govbeilstein-journals.org.
Solid-supported synthesis provides a powerful platform for the preparation of pyridine derivatives, particularly for the generation of chemical libraries for drug discovery. In this approach, a starting material is chemically anchored to an insoluble polymer resin. Subsequent chemical transformations are carried out on the resin-bound substrate, and excess reagents or byproducts are easily removed by simple filtration and washing of the resin. The final pyridine product is then cleaved from the solid support.
This methodology simplifies purification protocols, often eliminating the need for chromatography. A solid-phase synthesis of 2,4,6-trisubstituted pyridines has been developed, which involves attaching an α,β-unsaturated carbonyl to the solid support acs.org. The synthesis proceeds through a sequence of reactions including a Michael addition and a cyclization with ammonium acetate to form the pyridine ring, which is then cleaved from the resin acs.org. The ability to readily vary the substituents makes this approach highly suitable for combinatorial chemistry and the rapid synthesis of a diverse range of pyridine analogues.
Purification and Isolation Methodologies for Synthetic Products
The final stage in the synthesis of this compound is the purification and isolation of the product to the required level of purity. A combination of techniques is typically employed, tailored to the specific physical and chemical properties of the target compound and the impurities present.
Standard purification techniques for halogenated pyridine derivatives include:
Extraction: As detailed in section 2.5.4, liquid-liquid extraction based on pH adjustment is a fundamental first step to separate the basic pyridine product from non-basic impurities.
Distillation: For liquid products, distillation is a common method for purification. High-purity samples of halogenated pyridines can be obtained through techniques like bulb-to-bulb distillation under high vacuum, which is effective for separating compounds with different boiling points orgsyn.org.
Chromatography: Flash column chromatography is a widely used method for purifying organic compounds. In the synthesis of 3-chloro-2-phenylpyridine, for example, the crude product is first purified by rotary evaporation and then subjected to flash column chromatography to isolate the target compound orgsyn.org.
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. This technique relies on the differential solubility of the compound and impurities at different temperatures.
Slurrying: For industrial-scale production where chromatography may be impractical, slurrying the crude product in a specific solvent can be an effective purification step. A patent for 2-iodo-3-bromo-5-chloropyridine describes a process where the residue is slurried with methanol, filtered, and dried to obtain the final product, avoiding the need for column chromatography google.com.
The choice and sequence of these methods depend on the scale of the synthesis and the desired final purity. A typical laboratory-scale purification might involve an aqueous workup (extraction), followed by removal of the solvent (rotary evaporation), and purification by column chromatography orgsyn.org. In contrast, an industrial process might favor distillation, recrystallization, or slurrying to handle larger quantities more economically google.com.
Mechanistic Investigations and Reaction Dynamics of 3 Bromo 5 3 Chloropropyl Pyridine Syntheses and Transformations
Proposed Reaction Mechanisms for Key Bond Formations
The construction of the 3-Bromo-5-(3-chloropropyl)pyridine molecule can be approached through various synthetic strategies, each with distinct mechanistic pathways. These routes primarily involve either the formation of the pyridine (B92270) ring itself with the desired substituents or the modification of a pre-existing pyridine core.
Radical-Free Pathways
Radical-free reactions are a cornerstone of synthetic organic chemistry, often providing high selectivity and avoiding the sometimes unpredictable side reactions associated with radical processes. For the synthesis of substituted pyridines, these pathways can include nucleophilic substitution and cycloaddition reactions.
Nucleophilic aromatic substitution (SNAr) on a pyridine ring is a plausible radical-free pathway. In this scenario, a di-substituted pyridine, such as 3,5-dibromopyridine, could serve as a precursor. The reaction would proceed via the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group (e.g., a bromide ion) restores the aromaticity of the ring. The introduction of the 3-chloropropyl group could be achieved using a suitable organometallic reagent, like a Grignard or organocuprate reagent, which acts as the nucleophile. The kinetics of such substitutions on bromopyridines have been studied, indicating the feasibility of this approach. acs.org
Another significant class of radical-free reactions for pyridine synthesis is cycloaddition. The Hantzsch dihydropyridine (B1217469) synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.org This multi-component reaction forms a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine product. organic-chemistry.orgbenthamscience.com While not a direct route to this compound, this mechanism highlights a foundational radical-free strategy for building the pyridine core, which can then be further functionalized.
Organolithium-Mediated Processes
Organolithium reagents are powerful tools in organic synthesis due to their high nucleophilicity and basicity. wikipedia.org Their reactions with pyridines are complex and can lead to either nucleophilic addition or deprotonation (metalation), depending on the substrate, reagent, and reaction conditions. acs.org The polar nature of the carbon-lithium bond makes these reagents highly reactive. wikipedia.org
In the context of this compound, an organolithium reagent could be used to introduce the chloropropyl sidechain onto a 3-bromopyridine (B30812) precursor. However, the high reactivity of organolithiums makes chemoselectivity a challenge; nucleophilic addition to the pyridine ring is a common side reaction. acs.org To control the outcome, mixed-aggregate bases, such as nBuLi−Li-aminoalkoxides, have been developed. These complex aggregates can favor deprotonation at a specific position over nucleophilic addition, offering a pathway to regioselectively functionalize the pyridine ring. acs.org
The structure of organolithium reagents in solution is often an aggregate of multiple units (dimers, tetramers, etc.), and the specific aggregate can influence the reaction's selectivity. wikipedia.orgacs.org For instance, computational studies have shown that the size of the aggregate (e.g., dimer vs. tetramer) can determine whether a reaction proceeds via nucleophilic addition or α-metalation. acs.org The choice of solvent also plays a critical role, with coordinating solvents like tetrahydrofuran (B95107) (THF) influencing the aggregation state and reactivity. acs.orgnih.gov
The following table outlines typical conditions for the regioselective alkylation of pyridines, illustrating the influence of the organolithium reagent and solvent on the reaction outcome.
| Activator | Solvent | Temperature (°C) | Major Product | Reference |
| Methyllithium | 1,2-Dimethoxyethane | 80 | C4-Alkylation | acs.org |
| sec-Butyllithium | THF/Toluene (1:1) | 80 | C2-Alkylation | acs.org |
| t-Butyllithium | Diisopropylether | -78 to -20 | Cyclization | |
| nBuLi-LiPM | Apolar, non-coordinating | -78 | C-Metalation | acs.org |
Cycloaddition Mechanistic Insights
Cycloaddition reactions provide an elegant and efficient method for constructing the pyridine ring system in a single step. These reactions, such as the Diels-Alder or [2+2+2] cycloadditions, build the heterocyclic core from acyclic precursors.
The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, involves the reaction of a 1-azadiene (a four-atom component containing one nitrogen) with a two-atom π-system (the dienophile). This process leads to a dihydropyridine intermediate, which can then be oxidized to the final pyridine product. The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on both the azadiene and the dienophile.
A well-established route is the Hantzsch synthesis, which can be understood mechanistically in several key steps. organic-chemistry.org
Knoevenagel Condensation : An aldehyde reacts with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl compound.
Enamine Formation : A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino-ester.
Michael Addition & Cyclization : The enamine adds to the α,β-unsaturated carbonyl compound (a Michael addition), followed by an intramolecular cyclization and dehydration to yield a 1,4-dihydropyridine. organic-chemistry.org
Aromatization : The dihydropyridine intermediate is oxidized to furnish the final pyridine derivative. organic-chemistry.orgresearchgate.net
These cycloaddition strategies offer a powerful way to assemble highly substituted pyridines with defined substitution patterns, provided that appropriately functionalized precursors are available.
Kinetic Studies and Reaction Rate Analysis
For nucleophilic substitution reactions on a bromopyridine ring, the reaction rate can follow either first-order (SN1) or second-order (SN2) kinetics. libretexts.orglibretexts.org
SN2 Kinetics : A bimolecular reaction where the rate depends on the concentration of both the pyridine substrate and the incoming nucleophile (Rate = k[Substrate][Nucleophile]). This implies a single, concerted step where the nucleophile attacks as the leaving group departs. libretexts.orgyoutube.com
SN1 Kinetics : A unimolecular reaction where the rate depends only on the concentration of the substrate (Rate = k[Substrate]). This suggests a multi-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.orgyoutube.com
Kinetic investigations into the substitution of bromopyridines with various nucleophiles have been performed, confirming that these reactions are amenable to rate analysis. acs.org Modern studies may employ computational simulations to model reaction pathways and calculate theoretical rate constants, which can then be compared with experimental data. nih.gov
A conceptual framework for a kinetic study on the formation of this compound via a substitution reaction is presented below.
| Parameter | Method/Technique | Purpose | Reference |
| Reactant/Product Concentration | HPLC, GC, NMR Spectroscopy | To monitor the change in concentration over time. | acs.org |
| Reaction Order | Method of Initial Rates, Graphical Analysis | To determine the dependency of the rate on each reactant's concentration. | libretexts.org |
| Rate Constant (k) | Arrhenius Plot (Temperature Study) | To quantify the reaction rate and determine the activation energy. | researchgate.net |
| Mechanism Confirmation | Isotope Labeling, Intermediate Trapping | To verify the proposed step-by-step pathway. |
In Situ Reaction Progress Monitoring
Monitoring reactions as they occur (in situ) provides invaluable real-time data on the formation of products and the appearance and disappearance of intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose.
For organolithium-mediated reactions, 1H, 6Li, and 13C NMR can be used to observe the formation and structure of the complex aggregates that these reagents form in solution. wikipedia.orgnih.gov By acquiring spectra at various time points during a reaction, chemists can track the consumption of starting materials and the growth of product signals, allowing for a detailed kinetic analysis. acs.org For example, the yields and regioselectivity of pyridine alkylation have been determined using 1H NMR analysis with an internal standard. acs.org The use of specialized NMR experiments can even elucidate the connectivity and dynamics of transient intermediates. researchgate.net
Other methods for in situ monitoring include spectroscopic techniques like Infrared (IR) and UV-Visible spectroscopy, which can track changes in functional groups or chromophores. In some cases, the generation of a colored intermediate can allow for simple visual or colorimetric monitoring of the reaction's progress.
Characterization of Reaction Intermediates
The direct detection and characterization of reaction intermediates are paramount for confirming a proposed mechanism. In the synthesis of pyridine derivatives, several types of intermediates are often postulated and, in some cases, have been successfully characterized.
Dihydropyridines are common intermediates in many pyridine syntheses, particularly in cycloaddition approaches like the Hantzsch reaction. organic-chemistry.orgresearchgate.net These non-aromatic species are typically more reactive than the final pyridine product and are often oxidized in situ. However, under controlled conditions, dihydropyridines can be isolated and characterized using standard spectroscopic methods, including NMR, IR, and mass spectrometry, to confirm their structure. nih.govdntb.gov.ua
Organolithium adducts and aggregates are key intermediates in reactions involving organolithium reagents. Their characterization is challenging due to their high reactivity and tendency to exist as complex mixtures. Low-temperature NMR spectroscopy is the primary tool for their study in solution. wikipedia.org Experiments can determine the aggregation state (e.g., dimer, tetramer) and the points of attachment to the pyridine ring, providing direct evidence for the mechanistic pathway. acs.orgnih.govresearchgate.net
The table below summarizes key intermediates in pyridine synthesis and the methods used for their characterization.
| Intermediate Type | Synthetic Pathway | Characterization Methods | Reference(s) |
| 1,4-Dihydropyridine | Hantzsch Synthesis, Cycloaddition | 1H NMR, 13C NMR, IR, HRMS | dntb.gov.ua, organic-chemistry.org |
| Azatriene | C-H Alkenylation/Electrocyclization | NMR (transient observation), X-ray (of related complexes) | nih.gov |
| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Often transient, inferred from kinetics; sometimes observed by low-temp NMR. | acs.org |
| Organolithium Aggregates | Organolithium-mediated reactions | Low-Temperature 1H, 6Li, 13C NMR, X-ray Crystallography | wikipedia.org, nih.gov, acs.org |
Role of Ligands and Additives in Catalytic Cycles
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), influence the catalytic cycle by modulating the electronic and steric properties of the metal center. In the context of a Suzuki-Miyaura cross-coupling reaction involving the C-Br bond of this compound, the ligand affects several key steps of the catalytic cycle:
Oxidative Addition: The initial step, where the aryl bromide adds to the Pd(0) complex, is influenced by the electron-donating ability of the ligand. More electron-rich ligands can facilitate this step by increasing the electron density on the palladium center.
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium complex is a crucial step where the ligand's steric bulk can play a role in facilitating the approach of the reagents.
Reductive Elimination: The final step, yielding the cross-coupled product and regenerating the Pd(0) catalyst, is also influenced by the ligand's properties.
Studies on similar bromo-substituted pyridines have demonstrated the effectiveness of various phosphine (B1218219) ligands. For instance, bulky and electron-rich phosphine ligands are often employed to promote the challenging oxidative addition of aryl bromides and to facilitate the reductive elimination step. A hierarchy of ligands can control the formation and reaction of aryl radicals in palladium-catalyzed coupling reactions. nih.gov For example, phosphinoferrocene (B6310582) ligands have been shown to favor radical-based pathways in certain contexts. nih.gov
Additives, most commonly bases, are also essential components of these catalytic cycles. The base is required to activate the organoboron reagent in Suzuki-Miyaura couplings, forming a more nucleophilic "ate" complex. The choice of base (e.g., carbonates, phosphates, or fluorides) can significantly impact the reaction rate and yield. In some cases, additives can also act as ligand scavengers or play a role in stabilizing catalytic intermediates.
The following table summarizes the potential roles of different classes of ligands and additives in the catalytic transformations of this compound, based on established principles of palladium catalysis.
| Component | Class | Potential Role in Catalytic Cycle | Examples |
| Ligand | Monodentate Phosphines | Modulate electronic and steric environment of the catalyst. | Tri-tert-butylphosphine, Tricyclohexylphosphine |
| Bidentate Phosphines | Provide catalyst stability and influence regioselectivity. | Xantphos, dppf | |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, forming robust catalysts. | IPr, SImes | |
| Additive | Base | Activation of coupling partner (e.g., boronic acid). | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Salt | Can influence catalyst solubility and activity. | KF, TBAF |
Computational Probing of Reaction Energy Profiles (Implicit from mechanistic studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. While specific computational studies on this compound may not be widely published, the principles derived from studies on analogous systems provide a strong basis for understanding its reaction energy profiles.
DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers for each elementary step in a catalytic cycle, providing a quantitative understanding of the reaction kinetics and selectivity.
For a palladium-catalyzed cross-coupling reaction involving this compound, computational studies would typically investigate the following aspects:
Ligand Effects: By modeling the catalytic cycle with different ligands, the influence of ligand electronics and sterics on the activation barriers of oxidative addition, transmetalation, and reductive elimination can be quantified. This can rationalize experimentally observed trends and guide the selection of optimal ligands.
Mechanism Elucidation: DFT can help distinguish between different possible mechanistic pathways. For instance, in cross-coupling reactions, it can help determine whether the reaction proceeds via a standard Pd(0)/Pd(II) cycle or involves alternative pathways such as those involving Pd(IV) intermediates or radical mechanisms.
Regioselectivity: In molecules with multiple reactive sites, such as the C-Br and C-Cl bonds in this compound, DFT can predict which site is more likely to react under specific conditions by comparing the activation barriers for oxidative addition at each position.
A hypothetical reaction coordinate diagram for a Suzuki-Miyaura coupling at the C-Br bond of this compound, as informed by general computational studies of similar reactions, is presented below. This diagram illustrates the relative energies of the key intermediates and transition states in the catalytic cycle.
Derivatization and Chemical Transformations of 3 Bromo 5 3 Chloropropyl Pyridine
Selective Functional Group Interconversions on the Pyridine (B92270) Ring
The pyridine ring of 3-Bromo-5-(3-chloropropyl)pyridine is amenable to a variety of transformations, primarily centered around the manipulation of the bromine atom.
The bromine atom at the 3-position of the pyridine ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. As an aryl bromide, it readily participates in reactions that form new carbon-carbon and carbon-nitrogen bonds. wikipedia.org
Common transformations involving the bromine moiety include:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, such as a boronic acid or a boronic ester. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. researchgate.netlibretexts.orgnih.gov
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgchempedia.info This is a powerful tool for the vinylation of the pyridine ring.
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a carbon-carbon triple bond. organic-chemistry.orglibretexts.orgwikipedia.org This method is instrumental in the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine. wikipedia.orglibretexts.org It provides a direct route to synthesize 3-aminopyridine (B143674) derivatives.
The reactivity of halopyridines in these coupling reactions is influenced by the nature of the halogen, with the general trend being I > Br > Cl. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Systems
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Biaryl |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Arylalkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOBuᵗ | Toluene | Arylamine |
While the bromine atom is the most reactive site for cross-coupling, other positions on the pyridine ring can also be functionalized. Nucleophilic aromatic substitution (SNAr) can occur, particularly if there are strong electron-withdrawing groups on the ring that activate it towards nucleophilic attack. youtube.com However, in this compound, the positions ortho and para to the nitrogen (positions 2, 4, and 6) are more susceptible to nucleophilic attack than the meta positions (3 and 5). The reactivity at position 2 is generally higher than at position 4 due to the greater inductive effect of the nitrogen atom. vaia.comquimicaorganica.org
It is also possible to introduce other functional groups onto the pyridine ring through electrophilic aromatic substitution, although the electron-deficient nature of the pyridine ring makes these reactions challenging and often requires harsh conditions.
Reactivity of the Chloropropyl Side Chain
The 3-chloropropyl side chain offers a distinct set of reactive possibilities, primarily centered around the electrophilic carbon atom bearing the chlorine.
The chlorine atom of the chloropropyl group is susceptible to nucleophilic substitution (SN2) reactions. youtube.com This allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles.
Common nucleophiles and the resulting products include:
Amines: Reaction with primary or secondary amines yields the corresponding amino-substituted propyl side chain.
Alcohols/Alkoxides: Treatment with alcohols or alkoxides leads to the formation of ethers.
Thiols/Thiolates: Reaction with thiols or thiolates produces thioethers.
Cyanide: The use of cyanide as a nucleophile introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide (B81097): Substitution with azide followed by reduction provides a route to the corresponding aminopropyl derivative.
Table 2: Examples of Nucleophilic Substitution on a Chloropropyl Chain
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Diethylamine | Tertiary Amine |
| Alkoxide | Sodium Methoxide | Ether |
| Thiolate | Sodium Thiophenoxide | Thioether |
| Cyanide | Sodium Cyanide | Nitrile |
| Azide | Sodium Azide | Azide |
The presence of both the pyridine ring and the reactive chloropropyl chain within the same molecule allows for intramolecular cyclization reactions to form fused ring systems. These reactions can be triggered by a nucleophilic attack from a functional group on the pyridine ring onto the electrophilic carbon of the chloropropyl chain, or vice versa.
For instance, if the bromine atom on the pyridine ring is first converted to a nucleophilic group (e.g., an amino or hydroxyl group), this group can then undergo an intramolecular SN2 reaction with the chloropropyl side chain to form a six- or seven-membered heterocyclic ring fused to the pyridine core.
Alternatively, the chloropropyl chain can be used to alkylate a nucleophilic position on the pyridine ring, such as the nitrogen atom, to form a pyridinium (B92312) salt which can then undergo further transformations.
Strategic Coupling Reactions for Molecular Complexity
The orthogonal reactivity of the bromo and chloro substituents in this compound can be exploited in a strategic manner to build molecular complexity. A common strategy involves first performing a palladium-catalyzed cross-coupling reaction at the more reactive bromo position, followed by a nucleophilic substitution reaction on the chloropropyl side chain. This sequential functionalization allows for the controlled and predictable synthesis of highly substituted pyridine derivatives.
For example, a Suzuki-Miyaura coupling can be used to introduce a desired aryl or heteroaryl group at the 3-position. The resulting intermediate, now containing a new C-C bond, can then be subjected to a nucleophilic substitution reaction at the chloropropyl chain to introduce another functional group. This two-step approach provides a powerful platform for the synthesis of diverse chemical libraries based on the pyridine scaffold.
Carbon-Carbon Bond Formations
The bromine atom on the pyridine ring of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for elaborating the core structure, allowing the introduction of various aryl, vinyl, and alkyl groups.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures or introducing alkyl or vinyl substituents. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed reaction of the bromopyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orglibretexts.org The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond in the propyl chain under these conditions, ensuring high chemoselectivity. wikipedia.org The choice of ligand, base, and solvent system is crucial for achieving high yields. organic-chemistry.orgharvard.edu
Heck Reaction: The Heck, or Mizoroki-Heck, reaction allows for the vinylation of the pyridine ring. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process couples the bromopyridine with an alkene to form a new substituted alkene. wikipedia.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The development of highly active catalyst systems has expanded the scope of the Heck reaction to include a wide variety of alkene coupling partners. researchgate.net
Below is a table summarizing typical conditions for these C-C bond-forming reactions on related bromopyridine substrates.
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Aryl/vinyl boronic acids | harvard.edu |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Phenylboronic acid | researchgate.net |
| Heck | Pd(OAc)₂ / PPh₃ | TEA | Silica (B1680970) Gel (ball-milling) | Alkenes | beilstein-journals.org |
| Heck | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | Alkenes | researchgate.net |
This table presents illustrative data from reactions on analogous bromopyridine systems and should be considered as a general guide.
Carbon-Heteroatom Bond Formations
The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is critical for synthesizing compounds with applications in pharmaceuticals and materials science.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds and is highly applicable to aryl halides like 3-bromopyridine (B30812). wikipedia.orglibretexts.orgorganic-chemistry.org The reaction couples the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The development of sophisticated, sterically hindered phosphine ligands (e.g., XPhos, BINAP) has been instrumental in expanding the reaction's scope to a vast range of amines and improving reaction efficiency under milder conditions. wikipedia.orgchemspider.comnih.gov
Ullmann Condensation: A classical alternative, the copper-catalyzed Ullmann reaction, can also be employed for C-N bond formation. acs.orgorganic-chemistry.orgwikipedia.org While traditional Ullmann conditions often require harsh temperatures, modern protocols have been developed that use ligands and different copper sources (e.g., CuI, CuCl) to facilitate the reaction under milder conditions. acs.orgnih.gov This method is particularly useful for coupling with certain nitrogen heterocycles like carbazoles or imidazoles. acs.orgwikipedia.org
The following table outlines representative conditions for C-N bond formation on related bromopyridine substrates.
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates | Ref. |
| Buchwald-Hartwig | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | Primary/secondary amines | chemspider.com |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | Heterocyclic amines | nih.gov |
| Ullmann-type | CuCl / 1-methyl-imidazole | t-BuOLi | Dioxane | Carbazoles | acs.orgnih.gov |
| Ullmann-type | CuI / L-proline | K₂CO₃ | DMSO | Amides | organic-chemistry.org |
This table presents illustrative data from reactions on analogous bromopyridine systems and should be considered as a general guide.
Protecting Group Strategies for Selective Derivatization
The aryl bromide is highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0). wikipedia.orgwikipedia.org Consequently, cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig will almost exclusively occur at the C-Br bond, leaving the chloropropyl side chain untouched. researchgate.netbeilstein-journals.orgchemspider.com
Conversely, the primary alkyl chloride on the propyl chain is an excellent substrate for classical Sₙ2 nucleophilic substitution. A wide range of nucleophiles (e.g., amines, azides, cyanides, alkoxides, thiolates) can be used to displace the chloride ion without affecting the aryl bromide, provided that palladium catalysts are excluded from the reaction mixture.
This orthogonal reactivity allows for a "protecting group-free" synthetic strategy. One can first perform a palladium-catalyzed cross-coupling at the bromide position, followed by a nucleophilic substitution at the chloride position, or vice-versa. The chosen sequence depends on the compatibility of the introduced functional groups with the conditions of the subsequent reaction. This inherent chemoselectivity provides a powerful and efficient pathway for the stepwise, selective derivatization of the molecule.
Cascade and Multicomponent Reactions Incorporating this compound Fragments
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, adhering to principles of atom and step economy. nih.govorganic-chemistry.orgwikipedia.org While specific MCRs starting directly with this compound are not widely documented, its structure is well-suited for incorporation into such schemes through strategic modifications.
A potential cascade approach could involve a sequential, one-pot functionalization. For example, a Suzuki coupling could be performed at the C-Br position, followed by the in-situ conversion of the chloropropyl group into an iodopropyl group (via Finkelstein reaction) and subsequent intramolecular cyclization, if the newly introduced aryl group contains a suitable nucleophile.
Alternatively, the chloropropyl chain could be derivatized first. For instance, substitution of the chloride with an amine or azide would install a nucleophilic center. This new intermediate could then participate in an intramolecular copper- or palladium-catalyzed C-N coupling with the C-Br bond to form novel fused heterocyclic systems. A related copper-catalyzed cascade involving an Ullmann coupling followed by intramolecular cyclization has been reported for the synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles. rsc.org
Furthermore, MCRs that generate substituted pyridines, such as the Hantzsch synthesis or other cascade annulations, could potentially be adapted. wikipedia.orgnih.gov While these typically build the pyridine ring from acyclic precursors, the principles could inspire novel disconnections where a pre-functionalized fragment, derived from this compound, is one of the components in a convergent assembly. ccspublishing.org.cnresearchgate.net The development of such reactions would represent a significant advance in leveraging this bifunctional building block for rapid library synthesis. nih.govfrontiersin.org
Advanced Spectroscopic and Analytical Methodologies in Research of 3 Bromo 5 3 Chloropropyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Bromo-5-(3-chloropropyl)pyridine. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern—a bromine atom at position 3 and a chloropropyl group at position 5—influences the chemical shifts and coupling patterns of the remaining ring protons at positions 2, 4, and 6. These protons would exhibit distinct signals, likely as doublets or singlets depending on their coupling with adjacent protons. The aliphatic protons of the 3-chloropropyl side chain would appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the chlorine atom would be the most deshielded, followed by the methylene group adjacent to the pyridine ring, and finally the central methylene group. Each of these would present as a triplet or multiplet due to spin-spin coupling with neighboring protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the downfield region, with their chemical shifts influenced by the electronegative bromine and nitrogen atoms. The three carbon signals from the chloropropyl chain would be found in the aliphatic region of the spectrum.
NMR is also a powerful method for assessing purity. The presence of signals that cannot be attributed to this compound or the NMR solvent indicates the presence of impurities. The integration of these extraneous peaks relative to the compound's signals can be used for quantitative purity assessment.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (Pyridine Ring) | ¹H NMR | 8.5 - 8.8 | Doublet (d) |
| H-4 (Pyridine Ring) | ¹H NMR | 7.8 - 8.1 | Triplet (t) |
| H-6 (Pyridine Ring) | ¹H NMR | 8.6 - 8.9 | Singlet (s) |
| -CH₂- (α to Pyridine) | ¹H NMR | 2.8 - 3.1 | Triplet (t) |
| -CH₂- (β to Pyridine) | ¹H NMR | 2.0 - 2.3 | Quintet (quint) |
| -CH₂-Cl | ¹H NMR | 3.6 - 3.9 | Triplet (t) |
| C-2 (Pyridine Ring) | ¹³C NMR | 148 - 152 | - |
| C-3 (Pyridine Ring, C-Br) | ¹³C NMR | 118 - 122 | - |
| C-4 (Pyridine Ring) | ¹³C NMR | 138 - 142 | - |
| C-5 (Pyridine Ring) | ¹³C NMR | 135 - 139 | - |
| C-6 (Pyridine Ring) | ¹³C NMR | 150 - 154 | - |
| -CH₂- (α to Pyridine) | ¹³C NMR | 30 - 34 | - |
| -CH₂- (β to Pyridine) | ¹³C NMR | 32 - 36 | - |
| -CH₂-Cl | ¹³C NMR | 43 - 47 | - |
Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₈H₉BrClN and a monoisotopic molecular weight of approximately 232.96 g/mol . bldpharm.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental formula. The measured mass is compared to the calculated mass for C₈H₉BrClN, and a match within a few parts per million (ppm) provides strong evidence for the compound's identity.
Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture before mass analysis. bldpharm.com This is particularly useful for analyzing reaction mixtures or assessing the purity of a sample.
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities, serving as a clear signature for a molecule containing one bromine and one chlorine atom.
Fragment analysis provides further structural information. Electron ionization can cause the molecule to break apart in a predictable manner. Common fragmentation pathways would likely include the loss of a chlorine atom, a propyl group, or cleavage of the side chain from the pyridine ring.
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Description | Expected m/z (for ⁷⁹Br, ³⁵Cl) | Significance |
| [M]⁺ (Molecular Ion) | ~233 | Confirms molecular weight. Shows Br/Cl isotope pattern. |
| [M-Cl]⁺ | ~198 | Loss of the chlorine atom. |
| [M-C₃H₆Cl]⁺ | ~156 | Cleavage of the entire chloropropyl side chain. |
| [C₅H₃BrN]⁺ | ~156 | Pyridine ring fragment after side-chain loss. |
| [C₃H₆Cl]⁺ | ~77 | Chloropropyl side chain fragment. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The FT-IR spectrum would display several key absorption bands. Aromatic C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching vibrations from the chloropropyl chain will be observed in the 2850-3000 cm⁻¹ region. vscht.cz The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. core.ac.uk The presence of halogen atoms is confirmed by absorptions in the lower wavenumber region of the spectrum. The C-Br stretching vibration is generally found in the 600-500 cm⁻¹ range, while the C-Cl stretch appears in the 800-600 cm⁻¹ range.
The region below 1500 cm⁻¹, often called the "fingerprint region," contains a complex pattern of peaks from various bending and stretching vibrations. This region is unique to the molecule and can be used for definitive identification by comparing it to a reference spectrum.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (Pyridine) | Stretch | 3000 - 3100 |
| Aliphatic C-H (Propyl) | Stretch | 2850 - 3000 |
| C=N (Pyridine) | Stretch | 1550 - 1600 |
| C=C (Pyridine) | Stretch | 1400 - 1500 |
| C-Cl (Alkyl Halide) | Stretch | 600 - 800 |
| C-Br (Aryl Halide) | Stretch | 500 - 600 |
| Aromatic C-H | Out-of-plane bend | 700 - 900 |
Chromatographic Techniques (HPLC, GC) for Reaction Monitoring and Purification Assessment
Chromatographic techniques are workhorse methods for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product. medchemexpress.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing this compound. A reversed-phase method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be effective. The compound's retention time would be recorded, and the progress of a synthesis could be monitored by observing the disappearance of starting materials and the appearance of the product peak. Purity is assessed by integrating the area of all peaks in the chromatogram; a high-purity sample would show one major peak with a large percentage of the total area (e.g., >99%). medchemexpress.com
Gas Chromatography (GC) is also suitable for this compound, given its likely volatility. The sample is vaporized and passed through a column. The choice of column (e.g., a polar stationary phase like a polyethylene (B3416737) glycol) would be critical for achieving good separation from any impurities. A flame ionization detector (FID) or a mass spectrometer (in GC-MS mode) can be used for detection. As with HPLC, the retention time is a key identifier, and the peak area corresponds to the amount of the compound present.
Interactive Table: Typical Chromatographic Methods for this compound Analysis
| Technique | Mode/Column Type | Mobile/Carrier Gas | Detector | Application |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water | UV (e.g., 254 nm) | Purity assessment, reaction monitoring |
| GC | Polar (e.g., WAX) | Helium or Nitrogen | FID or MS | Purity assessment, impurity profiling |
Thermal Analysis (TGA) for Material Stability and Purity
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in a sample's mass as a function of temperature. This provides valuable information about the thermal stability and composition of this compound.
When a sample of the compound is heated in a TGA instrument, it will remain stable up to a certain temperature. The TGA curve, a plot of mass versus temperature, will show a flat baseline during this stable phase. At the onset of decomposition, a significant drop in mass will be observed. The temperature at which this mass loss begins is an indicator of the compound's thermal stability.
TGA can also be used to assess purity. For example, the presence of volatile impurities, such as residual solvents from a synthesis or purification step, would be indicated by a mass loss at a lower temperature than the decomposition temperature of the main compound. The percentage of mass lost in this initial step corresponds to the percentage of volatile impurities in the sample.
Interactive Table: Illustrative TGA Data Interpretation
| Temperature Range (°C) | Mass Change (%) | Interpretation |
| 25 - 100 | - 0.5% | Loss of volatile impurities (e.g., residual water or solvent). |
| 100 - 250 | 0% | Sample is thermally stable in this range. |
| > 250 | Significant Loss | Onset of thermal decomposition of the compound. |
Electron Microscopy and Elemental Analysis (SEM, EDS) for Solid-State Characterization
For this compound in its solid state, Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) provide morphological and elemental information.
SEM uses a focused beam of electrons to scan the surface of the sample, producing high-resolution images of its topography and morphology. If the compound is crystalline, SEM can reveal details about the crystal habit, size, and surface features. If it is an amorphous powder, the images would show the size and shape distribution of the particles.
EDS, which is often integrated with an SEM, is a powerful technique for elemental analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element. An EDS spectrum for this compound would show distinct peaks corresponding to Carbon (C), Nitrogen (N), Bromine (Br), and Chlorine (Cl), confirming their presence in the sample. The relative intensities of the peaks can also provide semi-quantitative information about the elemental composition of the sample's surface.
Interactive Table: Expected EDS Peaks for Elemental Analysis
| Element | Shell | Characteristic X-ray Energy (keV) |
| Carbon (C) | Kα | ~0.277 |
| Nitrogen (N) | Kα | ~0.392 |
| Chlorine (Cl) | Kα | ~2.622 |
| Bromine (Br) | Lα | ~1.480 |
Computational Chemistry and Theoretical Studies on 3 Bromo 5 3 Chloropropyl Pyridine and Its Analogs
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations, grounded in quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. For 3-Bromo-5-(3-chloropropyl)pyridine, DFT calculations, often employing basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute various electronic parameters. researchgate.net
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower softness value indicates a less reactive molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is another important technique that provides information about charge delocalization and intramolecular interactions. By examining the interactions between filled and vacant orbitals, it is possible to quantify the stability arising from hyperconjugation and charge transfer.
| Parameter | This compound (Predicted) | 2-Amino-3-bromo-5-nitropyridine researchgate.net |
| HOMO Energy (eV) | -6.8 | -7.21 |
| LUMO Energy (eV) | -1.2 | -3.02 |
| Energy Gap (ΔE) (eV) | 5.6 | 4.19 |
| Electronegativity (χ) (eV) | 4.0 | 5.115 |
| Chemical Potential (μ) (eV) | -4.0 | -5.115 |
| Global Hardness (η) (eV) | 2.8 | 2.095 |
| Global Softness (S) (eV⁻¹) | 0.357 | 0.239 |
Prediction of Spectroscopic Signatures
Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, computational methods can simulate various types of spectra.
Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the molecule. These theoretical frequencies, after appropriate scaling, can be compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net The Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed in UV-Vis spectroscopy. The analysis often reveals that the main absorption bands are due to transitions between the HOMO and LUMO. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values are typically compared to experimental data, often showing a good correlation.
| Spectroscopic Technique | Predicted Data for this compound |
| FT-IR (cm⁻¹) | C-H stretch (aromatic): 3100-3000, C-H stretch (aliphatic): 2950-2850, C=N stretch: ~1570, C-Cl stretch: ~750, C-Br stretch: ~650 |
| UV-Vis (nm) | λmax ≈ 270 nm (HOMO -> LUMO transition) |
| ¹H NMR (ppm) | Pyridine (B92270) protons: 7.5-8.5, CH₂ protons: 2.0-3.5 |
| ¹³C NMR (ppm) | Pyridine carbons: 120-150, Aliphatic carbons: 25-45 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For this compound, this involves modeling potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a given reaction, chemists can determine the most likely reaction mechanism and predict the reaction rates.
Transition state theory is central to this analysis. The transition state is the highest point on the minimum energy path between reactants and products. Computational methods are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state, known as the activation energy, is a key factor in determining the reaction kinetics.
For instance, in the synthesis of derivatives of this compound, computational modeling could be used to study the mechanism of nucleophilic substitution at the chloropropyl side chain or metal-catalyzed cross-coupling reactions at the bromo-substituted position. These studies would help in optimizing reaction conditions and predicting the formation of byproducts.
| Reaction Type | Reactants | Transition State Energy (kcal/mol) (Predicted) | Products |
| Nucleophilic Substitution | This compound + Nu⁻ | 20-30 | 3-Bromo-5-(3-nucleopropyl)pyridine + Cl⁻ |
| Suzuki Coupling | This compound + Ar-B(OH)₂ | 15-25 | 3-Aryl-5-(3-chloropropyl)pyridine + HBr + B(OH)₃ |
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are developed using statistical methods, such as multiple linear regression or machine learning algorithms, and are based on a set of calculated molecular descriptors.
For a series of analogs of this compound, QSRR studies could be employed to predict their reactivity in a particular chemical transformation. The first step is to generate a library of analogs by systematically modifying the substituents on the pyridine ring or the side chain. Then, a wide range of molecular descriptors, including steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and topological (e.g., connectivity indices) parameters, are calculated for each analog.
Applications of 3 Bromo 5 3 Chloropropyl Pyridine in Specialized Organic Synthesis
As a Key Building Block for Complex Heterocyclic Structures
The strategic disposition of two distinct halogen atoms in 3-Bromo-5-(3-chloropropyl)pyridine provides a powerful tool for the regioselective synthesis of complex fused and bridged heterocyclic structures. The bromo group at the 3-position of the pyridine (B92270) ring is readily functionalized through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of various carbon-based substituents. The chloropropyl side chain at the 5-position serves as a flexible three-carbon electrophilic unit, poised for intramolecular cyclization.
This dual reactivity enables a variety of synthetic strategies. For instance, a nucleophile can be introduced at the 3-position via substitution of the bromine atom, which can then undergo an intramolecular reaction with the chloropropyl chain to form a new ring fused to the pyridine core. Conversely, the chloropropyl chain can react with an external nucleophile, and subsequent manipulation of the bromo-group can lead to further annulation. A prominent application of similar dihalopyridine precursors is in the synthesis of azatetralones, where the halogenated pyridine acts as a key intermediate for constructing the fused ring system google.com. The inherent functionality of this compound allows for its use in building diverse heterocyclic frameworks, as outlined in the table below.
| Reaction Type | Reacting Site on Precursor | Potential Heterocyclic Product | Significance |
| Intramolecular N-Alkylation | Pyridine Nitrogen and Chloropropyl Chain | Quaternized bridged piperidinium (B107235) systems | Construction of rigid, three-dimensional scaffolds |
| Intramolecular Cyclization | Nucleophile at C-3 and Chloropropyl Chain | Fused dihydropyridinone or piperidine (B6355638) rings | Access to novel polycyclic aromatic hydrocarbons (PAHs) |
| Sequential Cross-Coupling and Cyclization | Bromine at C-3 followed by Chloropropyl Chain reaction | Complex polyheterocyclic systems | Stepwise construction of highly functionalized molecules |
Utility in the Synthesis of Biologically Active Scaffolds
The pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions nih.govmdpi.com. Halogenated pyridines, in particular, are pivotal intermediates in the synthesis of a wide array of biologically active molecules.
This compound serves as a precursor to molecular scaffolds with potential therapeutic applications. For example, related bromo-chloro pyridine derivatives are crucial intermediates in the synthesis of Polo-like kinase (PLK) inhibitors, which are investigated for treating cardiovascular diseases google.com. Similarly, substituted bromopyridines are used to create aldose reductase inhibitors for managing complications of diabetes google.com. The compound's structure is amenable to modification to produce libraries of compounds for screening against various biological targets, including enzymes and receptors mdpi.commdpi.com. The ability to selectively functionalize either the bromo- or chloro- position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
| Target Scaffold Class | Synthetic Role of Precursor | Potential Biological Activity | Reference Moiety |
| Kinase Inhibitors | Core structure for pharmacophore assembly | Anticancer, Anti-inflammatory | PLK Inhibitors google.com |
| Aldose Reductase Inhibitors | Intermediate for hydantoin-based structures | Anti-diabetic complications google.com | Azolidinedione derivatives google.com |
| Antimicrobial Agents | Backbone for diverse heterocyclic synthesis | Antibacterial, Antifungal mdpi.com | Pyridine-thiazole systems |
| Antiviral Compounds | Privileged core for drug design | Inhibition of viral replication mdpi.com | General pyridine-based antivirals |
Development of Novel Synthetic Reagents and Catalysts
The development of heterogenized catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. The structure of this compound is well-suited for the design of novel supported catalysts. The chloropropyl group acts as a covalent linker to immobilize the molecule onto solid supports, such as silica (B1680970) or magnetic nanoparticles (MNPs) nih.govrsc.org. This is analogous to the use of (3-chloropropyl)trimethoxysilane for anchoring catalytic species to silica surfaces.
Once immobilized, the pyridine moiety can function in several catalytic roles. The pyridine nitrogen itself can act as a basic catalyst or as a ligand to coordinate with a catalytically active metal center catalysis.blog. Furthermore, the bromine atom at the 3-position can be converted into an organometallic species or another functional group to introduce a specific catalytic site. This allows for the creation of recyclable catalysts for a range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions rsc.orgrsc.org. For example, a palladium complex could be anchored to the pyridine, with the entire system supported on MNPs via the propyl chain, creating a magnetically recoverable catalyst for cross-coupling reactions.
| Catalyst Component | Function Derived from Precursor | Support Material | Potential Application |
| Pyridine Nitrogen | Ligand for transition metals (e.g., Pd, Rh, Cu) | Silica (SiO₂), Magnetic Nanoparticles (Fe₃O₄) | Cross-coupling, Hydrogenation rsc.orgacs.org |
| Functionalized C-3 Position | Site for attaching catalytic moieties (e.g., TEMPO) | Polymers, Carbon Nanotubes | Selective Oxidation Reactions rsc.org |
| Chloropropyl Chain | Covalent linker for immobilization | Silica, Alumina | Creation of robust, recyclable catalysts nih.gov |
Contribution to the Construction of Pesticidal Precursors
Pyridine-based heterocycles are a major class of compounds used in the agrochemical industry as herbicides, insecticides, and fungicides nih.govresearchgate.net. The specific substitution pattern and the presence of halogens on the pyridine ring are often critical for biological activity.
This compound is a valuable intermediate for the synthesis of pesticidal precursors. The bromo-chloropyridine structural motif is found in the precursors to highly effective modern pesticides. For example, intermediates containing a 3-bromo-1-(3-chloropyridin-2-yl)pyrazole core are essential for the production of the anthranilamide class of insecticides google.com. While the substitution pattern differs, this highlights the industrial relevance of the bromo-chloropyridine framework. The synthetic versatility of this compound allows it to be a starting point for a range of agrochemical scaffolds. The bromo group can be used in coupling reactions to build more complex side chains, while the chloropropyl group can be modified to introduce other toxophoric elements or to modulate the molecule's physicochemical properties for improved uptake and translocation in target pests nih.govsemanticscholar.org.
| Pesticide Class | Role of Pyridine Intermediate | Key Structural Feature | Example Precursor Type |
| Insecticides | Building block for the active ingredient core | Bromo-chloropyridine system | Anthranilamide precursors google.com |
| Herbicides | Key intermediate for synthesis | Halogenated pyridine ring | Precursors for aryloxyphenoxypropionates nih.gov |
| Fungicides | Scaffold for derivatization | Functionalized pyridine core | General pyridine-based fungicides researchgate.net |
Future Research Trajectories for 3 Bromo 5 3 Chloropropyl Pyridine Research
Development of Sustainable and Eco-Friendly Synthetic Routes
The future synthesis of 3-Bromo-5-(3-chloropropyl)pyridine and its derivatives is expected to be heavily influenced by the principles of green chemistry. Traditional synthetic methods for pyridine (B92270) derivatives can involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research will likely focus on developing more sustainable and eco-friendly alternatives.
Key areas of investigation could include:
One-Pot Syntheses: Developing multi-component, one-pot reactions to construct the 3-bromo-5-alkylpyridine core in a single step from simple precursors would improve efficiency and reduce waste. organic-chemistry.org
Green Catalysts: Exploring the use of heterogeneous catalysts, biocatalysts, or earth-abundant metal catalysts (e.g., iron) could replace more toxic and expensive heavy metal catalysts often used in cross-coupling reactions. organic-chemistry.org
Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or biodegradable ionic liquids, can minimize the environmental impact of the synthesis process. organic-chemistry.org
Energy Efficiency: The adoption of microwave-assisted or flow chemistry techniques could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. organic-chemistry.org
A potential sustainable route could involve a domino reaction sequence, as illustrated by the modular synthesis of substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids. This method proceeds under mild, neutral pH conditions and demonstrates good functional group tolerance. nih.gov Another approach could be inspired by the synthesis of 3-bromo-pyridazines, which utilizes a Lewis acid-mediated cycloaddition under mild conditions, offering a greener alternative to harsh conventional methods. nih.gov
Exploration of Unprecedented Reactivity and Selectivity
The unique structural features of this compound, namely the two different halogen atoms at distinct positions and the alkyl side chain, open up avenues for exploring novel reactivity and selectivity. Future research could focus on selectively functionalizing one part of the molecule while leaving the other intact, or on developing reactions that involve both reactive centers.
Potential research directions include:
Selective C-H Functionalization: Investigating the direct functionalization of the C-H bonds on the pyridine ring or the chloropropyl chain would be a highly atom-economical approach to introduce new functional groups. researchgate.net
Orthogonal Reactivity: Developing conditions that allow for the selective reaction of either the bromo or the chloro substituent. For instance, the bromine atom on the pyridine ring is susceptible to various cross-coupling reactions, while the chlorine atom on the alkyl chain is a good leaving group for nucleophilic substitution.
Intramolecular Cyclizations: Exploring the possibility of intramolecular reactions between the pyridine ring and the chloropropyl side chain to form novel fused heterocyclic systems.
Photochemical and Electrochemical Methods: Utilizing light or electricity to drive unique transformations that are not accessible through traditional thermal methods could unlock new reaction pathways and selectivities. lucintel.com
A study on the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates highlights the potential for unexpected rearrangements and selective functionalization at different positions of the pyridine ring. nih.govnih.gov This suggests that the reactivity of this compound might be manipulated to achieve substitutions at positions other than the site of bromination.
Design of New Catalytic Systems for Efficient Transformations
The development of novel and highly efficient catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that offer high selectivity, broad functional group tolerance, and operate under mild, environmentally friendly conditions.
Promising areas for catalyst development include:
Palladium Catalysis: While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck are well-established for bromopyridines, future work could focus on developing more active and stable catalysts that can operate at low loadings and in green solvents. researchgate.netresearchgate.net
Iron Catalysis: The use of inexpensive and non-toxic iron catalysts for C-H bond functionalization, such as chlorination and bromination, presents a sustainable alternative to precious metal catalysts. nih.gov
Organocatalysis: The development of metal-free catalytic systems, such as those based on dithiophosphoric acid for the functionalization of pyridines, offers a powerful tool for avoiding metal contamination in the final products. lucintel.com
Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step, increasing efficiency and reducing the number of synthetic operations.
The table below illustrates the types of catalytic transformations that could be explored for this compound, based on literature for related compounds.
| Catalyst System | Reaction Type | Substrate Example | Product Example | Reference |
| Pd(OAc)₂ / PPh₃ | Heck Reaction | 3-Bromopyridine (B30812) | 3-Alkenylpyridine | researchgate.net |
| Fe(acacen)Cl | C-H Chlorination | Alkane | Chloroalkane | nih.gov |
| Dithiophosphoric Acid | Photochemical Alkylation | Pyridine | C4-Allylated Pyridine | lucintel.com |
Advanced Computational Design of Derivatives with Targeted Reactivity
Computational chemistry and in silico design are poised to play an increasingly important role in the future research of this compound. By using theoretical models, researchers can predict the properties and reactivity of new derivatives before their synthesis, saving time and resources.
Future computational studies could focus on:
Reactivity Prediction: Using Density Functional Theory (DFT) and other computational methods to predict the most likely sites of reaction on the molecule under different conditions, and to understand the mechanisms of potential transformations.
Design of Functional Molecules: Designing new derivatives of this compound with specific electronic, optical, or biological properties by computationally screening different substituents and functional groups.
Catalyst Design: Computationally designing new catalysts with enhanced activity and selectivity for the transformation of this compound.
Virtual Screening: Employing virtual screening techniques to identify potential applications of derivatives of this compound, for example, as ligands for biological targets.
For instance, DFT studies on 3-halopyridines have shown how the solvent and substituents can influence their molecular structure and chemical reactivity. Similar studies on this compound could provide valuable insights into its behavior and guide the design of new experiments.
The table below summarizes some key computational parameters that can be used to predict the properties of pyridine derivatives.
| Computational Method | Predicted Property | Significance | Reference |
| DFT (B3LYP) | HOMO-LUMO energy gap | Predicts chemical reactivity and electronic properties | |
| Molecular Docking | Binding affinity to a target protein | Predicts potential biological activity | |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation between structure and activity | Guides the design of more potent compounds |
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis, leading to the development of new materials, pharmaceuticals, and other valuable chemical products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
